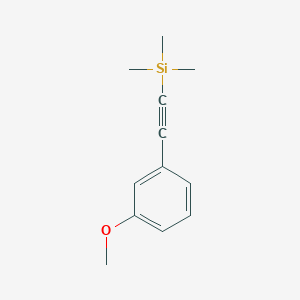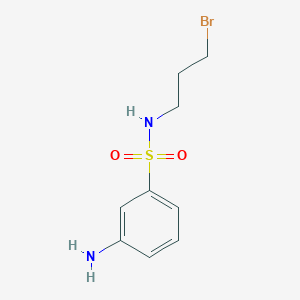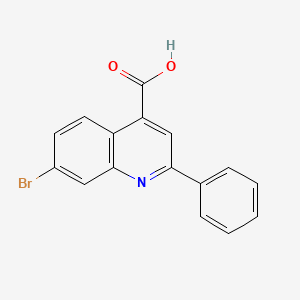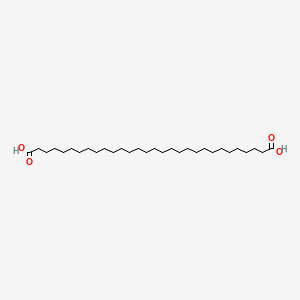
Triacontanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacontanedioic acid is a very long-chain fatty acid.
Wissenschaftliche Forschungsanwendungen
Plant Growth and Development
Triacontanol (TRIA) is primarily known for its role as a natural plant growth regulator. It has shown significant improvements in various crops' growth, yield, photosynthesis, protein synthesis, and nutrient uptake. For instance, TRIA application enhanced growth and yield in rice and maize by increasing free amino acids, reducing sugars, and soluble protein levels. This suggests that TRIA can exploit the genetic potential of plants to a great extent (Naeem, Khan, & Moinuddin, 2012).
Micropropagation of Woody Plants
Triacontanol has been effective in the micropropagation of woody plants, such as apple and sour cherry rootstocks. It increased the number of shoots, fresh weight, root number, and chlorophyll content, enhancing overall plant health (Tantos et al., 2001).
Stress Signalling and Biochemical Modifications
TRIA plays a role in signal transduction under stress and can enhance the biosynthesis of secondary metabolites in plants. Its application has shown to increase shoot dry weight, chlorophyll content, antioxidant enzyme activities, and total polyphenol level in plant cultures, indicating its potential in biotechnological applications (Weremczuk-Jezyna et al., 2022).
Regulation of Plant Physiological Attributes
TRIA has demonstrated significant effects on the growth and physiological attributes of medicinal plants like mint (Mentha arvensis L.), increasing yield and content of active constituents such as menthol and methone (Naeem et al., 2011).
Lipid Peroxidation Inhibition
In various systems like isolated chloroplasts and egg lecithin liposomes, TRIA has inhibited lipid peroxidation, indicating its potential as a natural compound with therapeutic applications (Ramanarayan et al., 2000).
Unconventional Plant Growth Regulator
TRIA extracted from green tea leaves has been evaluated as a non-conventional plant growth regulator for applications such as spinach tissue culture. This research underscores its role as a natural alternative to synthetic plant growth regulators (Sontakke et al., 2018).
Interaction with Other Compounds in Plant Systems
The interaction of TRIA with other compounds like nitric oxide and its effects on alleviating oxidative stress in plants under toxic conditions like arsenic exposure has been studied, revealing its multifaceted role in plant biology (Asadi Karam et al., 2017).
Eigenschaften
CAS-Nummer |
6708-53-8 |
|---|---|
Produktname |
Triacontanedioic acid |
Molekularformel |
C30H58O4 |
Molekulargewicht |
482.8 g/mol |
IUPAC-Name |
triacontanedioic acid |
InChI |
InChI=1S/C30H58O4/c31-29(32)27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30(33)34/h1-28H2,(H,31,32)(H,33,34) |
InChI-Schlüssel |
JADFUOUIMWDTFX-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCC(=O)O |
Kanonische SMILES |
C(CCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



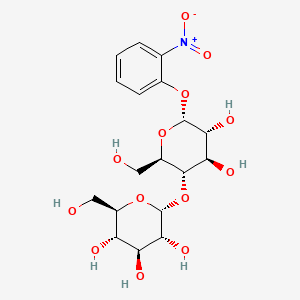
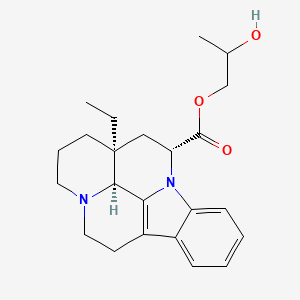
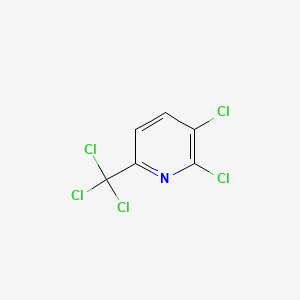
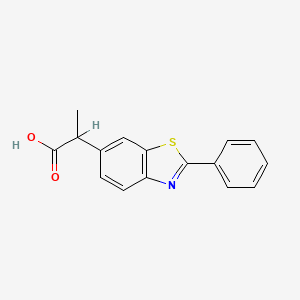
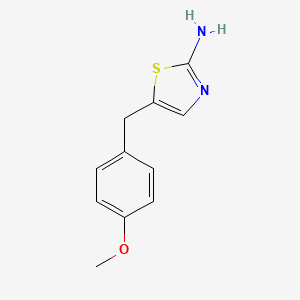
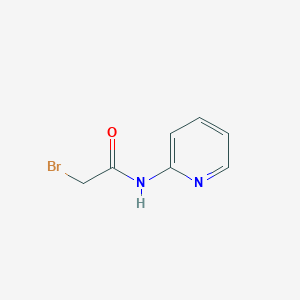

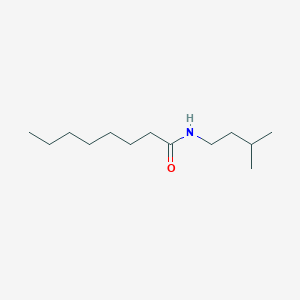
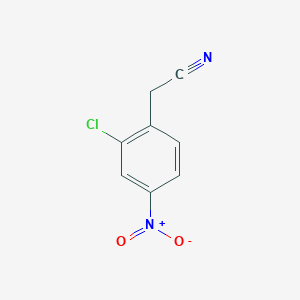
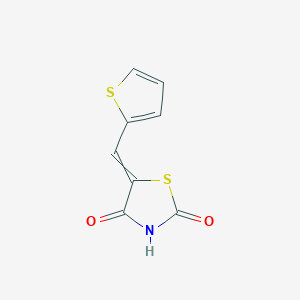
![4-[[3-Acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B1623036.png)
